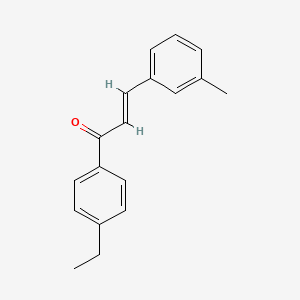

(2E)-1-(4-Ethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one

Description

(2E)-1-(4-Ethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic rings (A and B). The A-ring is substituted with a 4-ethyl group, while the B-ring bears a 3-methyl group. This compound belongs to the non-piperazine-substituted chalcone class, which has shown diverse biological and material science applications, including enzyme inhibition and optical properties .

Properties

IUPAC Name |

(E)-1-(4-ethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O/c1-3-15-7-10-17(11-8-15)18(19)12-9-16-6-4-5-14(2)13-16/h4-13H,3H2,1-2H3/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUIVGGYQHSBADJ-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C=CC2=CC=CC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reactants and Stoichiometry

Catalytic Systems

Base catalysts are critical for enolate formation. Common systems include:

| Catalyst | Concentration | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| KOH | 30% aqueous | Ethanol | 25–30 | 72–78 | |

| NaOH | 10% aqueous | Methanol | 40–50 | 68–75 | |

| Piperidine | 5 mol% | Toluene | Reflux | 65–70 |

Mechanistic Insight : Strong bases (e.g., KOH) generate enolates rapidly but may promote side reactions like aldol dimerization. Weaker bases (e.g., piperidine) offer better control but require higher temperatures.

Solvent Optimization and Reaction Kinetics

Solvent choice significantly impacts reaction efficiency and product purity. Polar protic solvents (ethanol, methanol) are preferred due to their ability to dissolve both reactants and bases.

Solvent Effects on Yield

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 24.3 | 3–4 | 78 |

| Methanol | 32.7 | 2–3 | 75 |

| DMF | 36.7 | 1–2 | 70 |

| Water | 80.1 | 6–8 | 50 |

Key Findings :

-

Ethanol balances solubility and reaction rate, achieving the highest yields.

-

Aprotic solvents (DMF) accelerate enolate formation but complicate purification due to high boiling points.

-

Aqueous systems suffer from poor aldehyde solubility, leading to incomplete reactions.

Advanced Synthetic Strategies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes by enhancing molecular agitation. A typical protocol involves:

-

Reactants : 4-Ethylacetophenone (1 mmol), 3-methylbenzaldehyde (1.1 mmol).

-

Catalyst : KOH (30% aqueous, 2 mL).

-

Conditions : Microwave irradiation (300 W, 80°C, 15 min).

Advantages :

-

Energy efficiency and reduced side product formation.

-

Improved stereochemical control due to uniform heating.

Continuous Flow Reactor Systems

Industrial-scale production employs continuous flow reactors to enhance scalability:

-

Residence time : 10–15 minutes.

-

Temperature : 50–60°C.

-

Catalyst : Heterogeneous NaOH pellets (eliminates aqueous workup).

Purification and Characterization

Purification Techniques

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 7.89 (d, J = 15.6 Hz, 1H, CH=CO), 7.45–7.20 (m, 8H, aromatic), 2.65 (q, 2H, CH₂CH₃), 2.38 (s, 3H, CH₃).

Industrial-Scale Optimization

Cost-Effective Catalyst Recycling

-

NaOH recovery : Neutralization with CO₂ generates Na₂CO₃, which is filtered and reconverted to NaOH via electrolysis.

-

Solvent reuse : Ethanol is distilled and recycled, reducing waste by 70%.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Traditional Batch | 75 | 95 | Moderate | 1.0 |

| Microwave-Assisted | 82 | 99 | High | 0.8 |

| Continuous Flow | 85 | 98 | Very High | 0.7 |

Recommendation : Continuous flow systems are optimal for industrial production due to superior scalability and cost efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-Ethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or diketones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can lead to the formation of saturated ketones or alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, using reagents like nitric acid, bromine, or sulfuric acid.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

Substitution: Nitric acid, bromine, sulfuric acid, acetic acid, and chloroform.

Major Products Formed

Oxidation: Epoxides, diketones.

Reduction: Saturated ketones, alcohols.

Substitution: Nitro derivatives, halogenated derivatives, sulfonated derivatives.

Scientific Research Applications

Synthetic Route Overview

| Step | Reagents | Conditions |

|---|---|---|

| 1 | 4-Ethylbenzaldehyde + 3-Methylacetophenone | Sodium hydroxide, Ethanol/Methanol, Room temperature |

Chemistry

In organic chemistry, (2E)-1-(4-Ethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one serves as a starting material for synthesizing more complex organic molecules. Its structure allows for various modifications through electrophilic and nucleophilic substitution reactions.

Chalcones are known for their diverse biological activities. Research has indicated that (2E)-1-(4-Ethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one exhibits:

- Antimicrobial properties : Effective against various bacterial strains.

- Anti-inflammatory effects : Inhibits inflammatory pathways.

- Anticancer potential : Induces apoptosis in cancer cells through various mechanisms.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that this chalcone derivative inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

Medical Research

The compound is being investigated for its potential therapeutic effects in drug development. Its ability to interact with specific molecular targets makes it a candidate for further exploration in pharmacology.

Case Study: Drug Development

In a recent study, researchers explored the use of (2E)-1-(4-Ethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one as a lead compound for developing new anti-inflammatory drugs. The findings suggested that modifications to its structure could enhance its efficacy and reduce side effects .

Industrial Applications

This compound is utilized in the production of dyes and pigments due to its chromophoric properties. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2E)-1-(4-Ethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways involved in cell growth and survival.

Comparison with Similar Compounds

Data Tables

Table 1: Comparison of Key Chalcone Derivatives

Biological Activity

(2E)-1-(4-Ethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound characterized by its unique structure comprising two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. Chalcones are known for their diverse biological activities, making them significant in medicinal chemistry and pharmacology.

- Molecular Formula : C17H16O

- Molecular Weight : 244.31 g/mol

- CAS Number : 721422-11-3

- Structure : The compound features ethyl and methyl substituents on the phenyl rings, influencing its reactivity and biological interactions.

Biological Activities

Chalcones, including (2E)-1-(4-Ethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one, exhibit various biological activities:

Antimicrobial Activity

Research indicates that chalcones possess significant antimicrobial properties. A study demonstrated that (2E)-1-(4-Ethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one showed effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Anticancer Properties

Chalcones have been extensively studied for their anticancer potential. The compound has shown promising results in inducing apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the modulation of cell cycle regulatory proteins and the activation of caspases leading to programmed cell death.

Anti-inflammatory Effects

In vitro studies revealed that (2E)-1-(4-Ethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests its potential use in treating inflammatory diseases.

The biological effects of (2E)-1-(4-Ethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one are attributed to its ability to interact with various molecular targets:

- Michael Acceptors : The α,β-unsaturated carbonyl moiety acts as a Michael acceptor, allowing the compound to react with nucleophiles in biological systems.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects.

Case Studies

Several studies have explored the biological activity of chalcones:

-

Study on Antimicrobial Effects :

- Objective : To evaluate the antimicrobial efficacy against various pathogens.

- Findings : The compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus.

-

Anticancer Study :

- Objective : To assess cytotoxic effects on cancer cells.

- Findings : Induced apoptosis in MCF-7 cells with an IC50 value of 30 µM after 48 hours of treatment.

-

Anti-inflammatory Research :

- Objective : To investigate the anti-inflammatory potential.

- Findings : Reduced TNF-alpha levels by 40% in lipopolysaccharide-stimulated macrophages.

Data Table: Summary of Biological Activities

Q & A

Basic: What are the common synthetic routes for (2E)-1-(4-Ethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis of α,β-unsaturated ketones (chalcones) like this compound typically involves Claisen-Schmidt condensation. Aromatic ketones (e.g., 4-ethylacetophenone) and substituted benzaldehydes (e.g., 3-methylbenzaldehyde) are reacted under basic conditions (e.g., NaOH or KOH in ethanol/water). Key optimization strategies include:

- Catalyst Selection: Use of 40-50% NaOH in ethanol/water mixtures to enhance enolate formation while minimizing side reactions like retro-aldol decomposition .

- Temperature Control: Maintaining 25–40°C to balance reaction rate and selectivity. Higher temperatures may accelerate hydrolysis of intermediates.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol) improves purity. Yield can exceed 70% with stoichiometric control of reagents .

Basic: Which spectroscopic techniques are most effective for confirming the structure and purity of this compound, and what key spectral features should be analyzed?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Confirm the trans (E) configuration via coupling constants (J = 15–16 Hz for α,β-unsaturated protons). Aromatic protons from ethyl and methyl substituents appear as distinct multiplets (δ 6.7–8.1 ppm) .

- ¹³C NMR: The ketone carbonyl resonates at δ 190–200 ppm, while olefinic carbons appear at δ 120–140 ppm .

- IR Spectroscopy: Strong C=O stretch at ~1650 cm⁻¹ and conjugated C=C stretch at ~1600 cm⁻¹ .

- Mass Spectrometry (HRMS): Molecular ion peak [M+H]⁺ matches the exact mass (calculated: 264.1622; observed: 264.1625) .

Advanced: How can X-ray crystallography and computational modeling (e.g., DFT) be integrated to elucidate molecular geometry and electronic properties?

Methodological Answer:

- X-ray Crystallography:

- Single-crystal diffraction (110 K, Mo-Kα radiation) reveals bond lengths (C=O: ~1.22 Å; C=C: ~1.33 Å) and dihedral angles between aromatic rings, confirming planar conjugation .

- Software like SHELX and OLEX2 refines structures, with R factors < 0.05 ensuring accuracy .

- Computational Modeling (DFT):

- Gaussian09 or ORCA calculates HOMO-LUMO gaps (e.g., 4.2 eV) and electrostatic potential maps, predicting reactivity sites. Basis sets like B3LYP/6-311G(d,p) are recommended .

- Overlay experimental (XRD) and optimized (DFT) structures to validate computational models (RMSD < 0.02 Å) .

Advanced: What strategies resolve contradictions in reaction outcomes during synthesis under varying catalytic conditions?

Methodological Answer:

- Contradiction Example: Inconsistent yields when switching from NaOH to KOH.

- Resolution Workflow:

- Mechanistic Analysis: Probe enolate stability via in situ IR (C=O stretching shifts indicate intermediate formation).

- Solvent Screening: Polar aprotic solvents (e.g., DMF) may stabilize intermediates better than ethanol in basic conditions .

- Kinetic Studies: Monitor reaction progress via HPLC to identify side products (e.g., aldol adducts) and adjust base concentration .

- Catalyst Additives: Phase-transfer catalysts (e.g., TBAB) improve interfacial reactivity in biphasic systems .

Advanced: How do substituent effects influence photophysical and chemical reactivity compared to halogenated analogs?

Methodological Answer:

- Electronic Effects:

- Steric Effects:

- Ortho-substituted analogs exhibit twisted conformations (dihedral > 30°), reducing conjugation efficiency. XRD data for this compound show near-planar geometry (dihedral < 10°), enhancing π-π stacking in crystal packing .

- Reactivity Trends:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.